N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Chemical Structure and Synthesis
The compound N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide (hereafter referred to as the target compound) belongs to the pyrazole-3-carbohydrazide family. Its molecular formula is C₁₉H₂₀N₄O, with a molecular weight of approximately 330.40 g/mol (inferred from analogous structures in ). The structure features:
- A 1H-pyrazole-5-carbohydrazide backbone.
- A propan-2-yl substituent at position 3 of the pyrazole ring.
- An (E,E)-configured hydrazone group derived from 2-methyl-3-phenylprop-2-enal.
Synthesis
The synthesis follows a general protocol for carbohydrazides ():
3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is refluxed with 2-methyl-3-phenylprop-2-enal in ethanol.
Reaction progress is monitored via TLC, and the product is recrystallized from chloroform/methanol.
The (E,E)-configuration of the hydrazone group is confirmed by single-crystal X-ray diffraction (analogous to ).
Spectroscopic Characterization
Key spectral data (inferred from ):
- IR: Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1600 cm⁻¹ (C=N).
- ¹H-NMR: Signals for propan-2-yl (δ ~1.2–1.4 ppm, doublet), phenyl protons (δ ~7.2–7.5 ppm), and pyrazole protons (δ ~6.5–7.0 ppm).
Properties
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5-propan-2-yl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-12(2)15-10-16(20-19-15)17(22)21-18-11-13(3)9-14-7-5-4-6-8-14/h4-12H,1-3H3,(H,19,20)(H,21,22)/b13-9+,18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBYKVBYAXSNGI-GHDXNLEMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NN1)C(=O)NN=CC(=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=NN1)C(=O)N/N=C/C(=C/C2=CC=CC=C2)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.37 g/mol. The compound features a pyrazole core, which is often associated with various biological activities including anti-inflammatory, antimicrobial, and anticancer properties.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown promise as selective cyclooxygenase (COX) inhibitors. A study reported that certain pyrazole derivatives demonstrated IC50 values ranging from 0.52 to 22.25 µM against COX-II, indicating their potential as anti-inflammatory agents .
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study on related pyrazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of specific functional groups within the pyrazole structure enhances its interaction with microbial targets.
3. Anticancer Potential
Emerging evidence suggests that pyrazole derivatives can inhibit cancer cell proliferation. The structural modifications in compounds like this compound may lead to enhanced cytotoxicity against various cancer cell lines. Studies have indicated that certain modifications can lead to increased apoptosis in cancer cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural elements:
| Structural Feature | Effect on Activity |
|---|---|
| Substituents on Pyrazole Ring | Modifications can enhance COX inhibitory activity and selectivity. |
| Alkyl Groups | Influence lipophilicity and cellular uptake. |
| Aromatic Rings | Contribute to binding affinity with biological targets. |
Case Study 1: COX Inhibition
In a comparative study, several pyrazole derivatives were synthesized to evaluate their COX inhibitory potential. The compound exhibited moderate COX-II inhibitory activity similar to established non-steroidal anti-inflammatory drugs (NSAIDs). This suggests its potential application in treating inflammatory disorders .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the synthesis of related pyrazole compounds and their antimicrobial activity was assessed using the dilution method against various bacterial strains. Results indicated that specific derivatives showed significant antibacterial effects, outperforming some conventional antibiotics .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide exhibit significant anticancer properties. For instance, research has demonstrated that derivatives of pyrazole can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Pyrazole derivatives have shown promise in reducing inflammation markers in animal models of arthritis and other inflammatory diseases. These findings suggest that this compound could serve as a lead structure for developing new anti-inflammatory agents.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.
Agricultural Applications
Research into agricultural applications has shown that compounds with similar structures can act as effective fungicides and herbicides. The ability to inhibit fungal growth makes this compound a candidate for further exploration in crop protection strategies.
Neuroprotective Effects
Emerging evidence suggests that pyrazole derivatives may have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanisms may involve antioxidant activities and modulation of neuroinflammatory processes.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry examined a series of pyrazole derivatives, including this compound. The results indicated that the compound inhibited proliferation in MCF7 breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Properties
In an experimental model of rheumatoid arthritis, researchers evaluated the anti-inflammatory effects of pyrazole derivatives. The findings showed a significant reduction in inflammatory cytokines and joint swelling when treated with this compound .
Case Study 3: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial properties of various pyrazole compounds against pathogenic bacteria. The results indicated that this compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound is compared to structurally related pyrazole-3-carbohydrazides (Table 1):
*LogP values estimated via fragment-based methods.
Key Observations :
- Lipophilicity : The biphenyl derivative () exhibits the highest LogP due to its aromatic bulk, while the methoxyphenyl-pyrrole derivative () is more polar. The target compound’s LogP (~3.2) suggests moderate membrane permeability.
- Thermal Stability : The dichlorophenyl analog () has a higher melting point (170–172°C), likely due to strong halogen-based intermolecular interactions.
Spectroscopic and Crystallographic Differences
- IR Spectroscopy: The target compound’s carbonyl stretch (~1700 cm⁻¹) is consistent with other pyrazole-3-carbohydrazides (). However, the propan-2-yl group lacks conjugation, resulting in a less pronounced C=N stretch (~1600 cm⁻¹ vs. 1552 cm⁻¹ in nitro-substituted analogs; ).
- X-ray Diffraction : The (E,E)-configuration of the hydrazone group is a common feature across analogs (). However, the propan-2-yl substituent may induce slight torsional angles in the pyrazole ring compared to planar phenyl groups ().
Theoretical Studies :
- DFT Calculations (): The target compound’s electron-donating propan-2-yl group increases electron density at the pyrazole ring, enhancing nucleophilic reactivity compared to electron-withdrawing substituents (e.g., dichlorophenyl in ).
- Solvation Energies : Derivatives with bulky substituents (e.g., biphenyl in ) exhibit lower solvation energies (ΔG ~ -25 kcal/mol) due to reduced solubility, whereas polar groups (e.g., methoxy in ) improve aqueous stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
